molecular formula C9H8ClNO2 B14805876 6-Chloro-5-cyclopropoxypicolinaldehyde

6-Chloro-5-cyclopropoxypicolinaldehyde

Cat. No.: B14805876
M. Wt: 197.62 g/mol
InChI Key: ZWGYSXXVSLAXJD-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxypicolinaldehyde is a substituted picolinaldehyde derivative with a chlorine atom at position 6 and a cyclopropoxy group at position 3. The compound’s structure combines a pyridine backbone with an aldehyde functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by electron-withdrawing substituents (chlorine) and steric effects from the cyclopropoxy moiety.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-9-8(13-7-2-3-7)4-1-6(5-12)11-9/h1,4-5,7H,2-3H2

InChI Key

ZWGYSXXVSLAXJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypicolinaldehyde typically involves the cyclopropoxylation of 6-chloropicolinaldehyde. One common method includes the reaction of 6-chloropicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-5-cyclopropoxypicolinic acid.

    Reduction: 6-Chloro-5-cyclopropoxypicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula CAS No. Key Properties/Reactivity
6-Chloro-5-cyclopropoxypicolinaldehyde Cl (C6), cyclopropoxy (C5) C9H8ClNO2 Not provided Expected aldehyde reactivity; cyclopropoxy may enhance steric hindrance and metabolic stability.
5-Chloro-6-methylpicolinaldehyde Cl (C5), methyl (C6) C7H6ClNO 137778-17-7 Methyl group reduces steric hindrance compared to cyclopropoxy; aldehyde reactivity retained .
6-Chloro-4-hydroxypyrimidine Cl (C6), hydroxyl (C4) C4H3ClN2O Not provided Hydroxyl group increases polarity; incompatible with oxidizing agents or extreme pH .
6-Chloroisoquinoline Cl (C6) C9H6ClN 62882-02-4 Aromatic heterocycle with chlorine; used in medicinal chemistry for scaffold diversification .

Key Findings:

Substituent Effects :

  • Cyclopropoxy vs. Methyl : The cyclopropoxy group in the target compound likely confers greater steric hindrance and metabolic stability compared to the methyl group in 5-chloro-6-methylpicolinaldehyde .
  • Aldehyde Reactivity : Both picolinaldehyde derivatives exhibit aldehyde-specific reactivity (e.g., nucleophilic additions), but the cyclopropoxy group may slow reactions due to steric effects.

Safety and Stability: 6-Chloro-4-hydroxypyrimidine’s incompatibility with oxidizing agents suggests that similar chloro-heterocycles may require controlled storage conditions to avoid decomposition . No acute toxicity data are available for most analogs, highlighting the need for precautionary handling.

Applications: Chloroisoquinoline derivatives are utilized in drug discovery (e.g., kinase inhibitors), suggesting that this compound could serve as a precursor for bioactive molecules .

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